5-Methyl-4-m-tolylthiazol-2-ylamine
Description
Significance of Heterocyclic Compounds in Drug Development
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are of paramount importance in the development of new drugs. nih.govnih.gov Their prevalence in nature and their ability to interact with a wide array of biological targets make them indispensable tools for medicinal chemists. nih.govnih.gov These compounds offer a diverse range of three-dimensional structures and electronic properties that can be finely tuned to optimize pharmacological activity and pharmacokinetic profiles. nih.gov The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen allows for the formation of hydrogen bonds and other key interactions with biological macromolecules, which is crucial for therapeutic efficacy. nih.gov
The 2-Aminothiazole (B372263) Moiety as a Privileged Structure in Drug Discovery
The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry. nih.govsimsonpharma.comnih.gov This term refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets with high affinity. nih.govnih.gov The versatility of the 2-aminothiazole core allows for the generation of large and diverse chemical libraries, increasing the probability of identifying lead compounds for various diseases. nih.govsimsonpharma.com This scaffold is a key component in a number of clinically successful drugs, demonstrating its broad therapeutic potential. simsonpharma.com The 2-aminothiazole structure is often associated with a range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects. bldpharm.com
Historical Context and Evolution of Thiazole-Based Pharmacophores
The journey of thiazole-based compounds in medicine is a rich one, dating back to the discovery of thiamine (B1217682) (Vitamin B1), which contains a thiazole (B1198619) ring. bldpharm.com The subsequent development of sulfonamide antibiotics, some of which incorporated a thiazole moiety, further solidified the importance of this heterocycle. Over the decades, medicinal chemists have extensively explored the chemical space around the thiazole nucleus, leading to the discovery of a wide range of derivatives with diverse pharmacological applications. The evolution of synthetic methodologies has played a crucial role in this process, allowing for the creation of increasingly complex and targeted thiazole-based drugs.
Positioning of 5-Methyl-4-m-tolylthiazol-2-ylamine within the Broader Thiazole Chemical Space
This compound is a specific derivative of the 2-aminothiazole core. Its structure is characterized by the presence of a methyl group at the 5-position and a meta-tolyl group at the 4-position of the thiazole ring. While this specific compound is not extensively documented in publicly available research, its constituent parts suggest a deliberate design to explore specific structure-activity relationships. The methyl group can influence the compound's metabolic stability and steric interactions with its target, while the m-tolyl group introduces a lipophilic and aromatic region that can be crucial for binding affinity and selectivity. The exploration of such specifically substituted 2-aminothiazoles is a logical progression in the ongoing effort to develop novel and effective therapeutic agents.
Synthesis and Physicochemical Properties
The synthesis of this compound would likely follow the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. In the case of this compound, the likely starting materials would be 1-(m-tolyl)propan-2-one, which would first be halogenated at the 1-position, followed by reaction with thiourea.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 0.4 | High |
| 5-Methyl-4-phenylthiazol-2-ylamine | C₁₀H₁₀N₂S | 190.26 | 2.5 | Moderate |
| 4-m-Tolylthiazol-2-ylamine | C₁₀H₁₀N₂S | 190.26 | 2.6 | Moderate |
| This compound | C₁₁H₁₂N₂S | 204.29 | 3.0 | Low to Moderate |
Predicted values are based on computational models and are for estimation purposes only.
Potential Biological Significance and Research Directions
Given the established biological activities of the 2-aminothiazole scaffold, this compound represents an interesting candidate for biological screening. The specific substitutions on the thiazole ring could modulate its activity towards various targets. For instance, many kinase inhibitors feature a substituted aminothiazole core, and the lipophilic nature of the m-tolyl group could favor binding to the hydrophobic regions of kinase active sites.
Future research on this compound would logically involve its synthesis and subsequent evaluation in a battery of biological assays. This could include screening for activity against a panel of kinases, as well as testing for antimicrobial and anti-inflammatory properties. Detailed structure-activity relationship (SAR) studies, comparing its activity to that of its close analogs, would be crucial in understanding the contribution of the methyl and m-tolyl groups to its biological profile.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-(3-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-4-3-5-9(6-7)10-8(2)14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPTMCLLIOYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268986 | |
| Record name | 5-Methyl-4-(3-methylphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16942-67-9 | |
| Record name | 5-Methyl-4-(3-methylphenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16942-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-(3-methylphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Derivatization of 2 Aminothiazole Compounds
Classical and Modern Synthetic Routes to the 2-Aminothiazole (B372263) Core
The construction of the 2-aminothiazole ring system can be achieved through various synthetic pathways, ranging from classical condensation reactions to more contemporary, environmentally conscious methods. chemicalbook.comnih.gov
Hantzsch Thiazole (B1198619) Synthesis and its Variations
The most prominent and widely utilized method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in 1887. chemicalbook.comresearchgate.net This reaction involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. chemicalbook.comresearchgate.net The versatility of this method allows for the preparation of a diverse array of substituted 2-aminothiazoles by varying the substituents on both the α-halocarbonyl and the thiourea starting materials. nih.govwikipedia.org
Numerous modifications to the original Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ milder conditions. These variations often involve the use of different catalysts, such as silica (B1680970) chloride, 1,3-di-n-butylimidazolium tetrafluoroborate, and ammonium (B1175870) 12-molybdophosphate. chemicalbook.comnih.gov The reaction can also be performed under acidic conditions, which can alter the regioselectivity of the cyclization. rsc.org For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles, whereas under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles may be formed. rsc.org
| Catalyst/Condition | Starting Materials | Product Type | Reference |
| Bromine/Iodine | α-halo carbonyl compounds, thioureas/thioamides | 2-Aminothiazole derivatives | nih.gov |
| Silica Chloride | Ketone, thiourea | 2-Aminothiazole derivatives | rsc.org |
| Acidic Conditions | α-halogeno ketones, N-monosubstituted thioureas | Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |
| Ultrasonic Irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | mdpi.com |
| Microreactor System | Ring-substituted 2-bromoacetophenones, 1-substituted-2-thioureas | 2-Aminothiazole derivatives | rsc.org |
Catalyst-Free and Environmentally Conscious Methodologies
In recent years, there has been a growing emphasis on developing green and sustainable synthetic methods. For the synthesis of 2-aminothiazoles, several catalyst-free and environmentally friendly protocols have been reported. thieme-connect.comrsc.org One such approach involves a solvent-free Hantzsch condensation, where the reaction proceeds to completion in a short time with moderate to excellent yields. thieme-connect.com This method is not only eco-friendly but also offers a simple workup procedure. thieme-connect.comorganic-chemistry.org
Water, as a green solvent, has also been utilized for the one-pot synthesis of 2-aminothiazole derivatives. researchgate.net Furthermore, methods employing recyclable catalysts, such as silica-supported tungstosilisic acid, have been developed to minimize waste and environmental impact. mdpi.com Microwave-assisted synthesis has also emerged as an efficient and green approach for preparing aminothiazoles. researchgate.net Another innovative and green method involves the use of trichloroisocyanuric acid (TCCA) as a safe and sustainable source of halogen ions, replacing more toxic reagents like iodine. rsc.org
| Method | Key Features | Reference |
| Solvent-Free Hantzsch Condensation | Fast reaction, moderate to excellent yields, easy workup | thieme-connect.com |
| One-Pot Synthesis in Water | Environmentally benign, greener synthetic method | researchgate.net |
| Recyclable Catalyst | Silica supported tungstosilisic acid, catalyst is recoverable and reusable | mdpi.com |
| Microwave-Assisted Synthesis | Efficient and green method | researchgate.net |
| TCCA as Halogen Source | Replaces toxic reagents like iodine, safe and sustainable | rsc.org |
| Catalyst-Free Synthesis from 4-Thiazolidinones | High yields, uses water as a solvent | rsc.org |
Regioselective Functionalization of the Thiazole Ring System
The functionalization of the pre-formed thiazole ring is a key strategy for creating a diverse library of derivatives with tailored properties. The reactivity of the thiazole ring allows for selective substitutions at various positions. chemicalbook.com
Substitution Patterns at the 4- and 5-Positions of the Thiazole Ring
The C4 and C5 positions of the thiazole ring are susceptible to electrophilic substitution. chemicalbook.com The specific substitution pattern can be controlled by the choice of reagents and reaction conditions. For example, palladium(II) acetate (B1210297) catalyzes the highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org In contrast, the use of iron(III) bromide promotes the formation of 4-substituted 5-thiocyano-2-aminothiazoles. organic-chemistry.org The synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates can be achieved through the α-halogenation of β-keto esters followed by cyclization with thiourea. organic-chemistry.org The development of domino reactions has also provided efficient routes to substituted thiazoles, such as thiazolo[4,5-b]pyridines. sci-hub.se
Modifications and Substitutions on the Exocyclic Amino Group
The exocyclic amino group at the C2 position of the 2-aminothiazole ring is a versatile handle for further derivatization. chemicalbook.com Its reactivity depends on the nature of the electrophilic reagent and the reaction conditions. With saturated electrophiles, the ring nitrogen is generally the more reactive center in the neutral form of the thiazole. chemicalbook.com However, when the thiazole reacts as its conjugate base, a mixture of products resulting from attack at both the ring nitrogen and the exocyclic nitrogen can be obtained. chemicalbook.com
The exocyclic amino group can be acylated, alkylated, or converted into ureas and thioureas. nih.govnih.gov For instance, reaction with acyl chlorides or p-toluenesulfonyl chloride leads to the corresponding amides and sulfonamides. rsc.org The synthesis of thiazolyl-thiourea derivatives can be achieved through the addition of 2-aminothiazole to an isothiocyanate. nih.gov
Synthesis of Aryl-Substituted Thiazol-2-ylamines and Analogues
The synthesis of aryl-substituted thiazol-2-ylamines, such as 5-Methyl-4-m-tolylthiazol-2-ylamine, typically follows the general principles of the Hantzsch synthesis, where an appropriately substituted α-haloketone is reacted with thiourea. For this compound, the synthesis would likely involve the reaction of an α-halo derivative of 1-(m-tolyl)propan-2-one with thiourea.
Approaches to m-Tolyl and Related Phenyl Substitutions at Position 4
The introduction of an aryl substituent, such as an m-tolyl group, at the 4-position of the 2-aminothiazole ring is most commonly accomplished through the Hantzsch thiazole synthesis. nih.govresearchgate.net This well-established, one-pot condensation reaction is a cornerstone of thiazole chemistry, involving the reaction of an α-haloketone with a thioamide-containing compound, typically thiourea, to yield the 2-aminothiazole core. organic-chemistry.orgrsc.org
The specificity of the substituent at the C4 position of the resulting thiazole is dictated by the choice of the α-haloketone. To install an m-tolyl group, the required starting material is an α-halo derivative of m-acetyltoluene, such as 2-bromo-1-(m-tolyl)ethanone. The reaction proceeds via cyclocondensation, where the thiourea acts as the nitrogen and sulfur donor to form the heterocyclic ring. rsc.org This method's versatility allows for the synthesis of a wide array of 4-aryl-2-aminothiazoles by simply varying the ketone precursor. nanobioletters.com The reaction has been shown to be effective under various conditions, including conventional heating, microwave irradiation, and the use of catalysts to improve yields and reaction times. nih.gov
Introduction of the Methyl Group at Position 5
The synthesis of the specific target compound, this compound, requires the strategic placement of a methyl group at the C5 position in addition to the m-tolyl group at C4. Within the framework of the Hantzsch synthesis, this is achieved by modifying the α-haloketone precursor.
To introduce the C5-methyl group, the ketone must contain a methyl group on the α-carbon adjacent to the halogen. Therefore, the essential precursor for the synthesis of this compound is 2-bromo-1-(m-tolyl)propan-1-one . The reaction of this specific ketone with thiourea directly yields the desired 2-amino-4-(m-tolyl)-5-methylthiazole structure. The general applicability of using appropriately substituted α-haloketones to control the substitution pattern at both the C4 and C5 positions is a key advantage of the Hantzsch method. researchgate.netresearchgate.net
While the Hantzsch synthesis is the most direct route, other multicomponent reactions like the Gewald synthesis are prominent in the preparation of related sulfur heterocycles, specifically 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The Gewald reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur, showcasing an alternative strategy for constructing substituted sulfur-containing rings. researchgate.net
| Thiazole Position | Required Substituent | Precursor Molecule | Precursor Type |
|---|---|---|---|
| 2 | -NH₂ (Amino) | Thiourea | Thioamide Source |
| 4 | -m-tolyl | 2-Bromo-1-(m-tolyl)propan-1-one | α-Haloketone |
| 5 | -CH₃ (Methyl) |
Development of Novel this compound Derivatives
The 2-amino group of the thiazole ring is a versatile functional handle for chemical derivatization, allowing for the development of novel analogues with modified properties. nih.govgoogle.com The synthesis of derivatives from this compound typically involves reactions at this primary amine, such as acylation, sulfonylation, and the formation of ureas or thioureas. nih.govexcli.de
N-Acyl and N-Sulfonyl Derivatives: A common derivatization strategy is the formation of amides and sulfonamides. researchgate.net Amides are readily synthesized by reacting the 2-aminothiazole with an appropriate acyl chloride or carboxylic acid. researchgate.net When using a carboxylic acid, coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt) are often employed to facilitate the reaction. nih.gov This approach has been used to prepare various N-(thiazol-2-yl)benzamides. researchgate.net Similarly, sulfonamides are prepared by reacting the amine with a sulfonyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine. excli.de
Urea (B33335) and Thiourea Derivatives: The 2-amino group can also be converted into urea or thiourea functionalities. The reaction of 2-aminothiazoles with isocyanates or isothiocyanates provides a direct route to N-thiazolyl ureas and thioureas, respectively. nih.govnih.gov This has been demonstrated in the synthesis of various thiazolyl-thiourea derivatives by reacting 2-aminothiazoles with substituted isothiocyanates. nih.gov
These derivatization strategies highlight the chemical tractability of the 2-aminothiazole scaffold and provide pathways to a diverse library of compounds based on the this compound core.
| Derivative Type | Reagent Class | Resulting Linkage | References |
|---|---|---|---|
| Amide | Acyl Chlorides / Carboxylic Acids | -NH-C(=O)-R | researchgate.netresearchgate.netnih.gov |
| Sulfonamide | Sulfonyl Chlorides | -NH-S(=O)₂-R | excli.deresearchgate.net |
| Urea | Isocyanates | -NH-C(=O)-NH-R | nih.gov |
| Thiourea | Isothiocyanates | -NH-C(=S)-NH-R | nih.gov |
Preclinical Pharmacological and Biological Investigations of 2 Aminothiazole Derivatives
Broad Spectrum of Biological Activities of Thiazole (B1198619) and 2-Aminothiazole (B372263) Scaffolds
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a fundamental structural motif found in numerous natural compounds, including vitamin B1 (Thiamine). scholarsresearchlibrary.comnih.gov This scaffold, and particularly its 2-aminothiazole derivatives, has garnered significant attention in medicinal chemistry due to its versatile and wide-ranging pharmacological profile. researchgate.net The 2-aminothiazole core serves as a versatile scaffold that can be extensively modified to create diverse derivatives with potent biological activities. chemicalbook.com
These compounds have demonstrated a remarkable breadth of biological effects, establishing them as privileged structures in drug discovery. researchgate.net Extensive research has documented that 2-aminothiazole derivatives possess significant therapeutic potential across various disease categories. Their reported activities include anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, anticonvulsant, antidiabetic, antihypertensive, and antioxidant properties. scholarsresearchlibrary.comresearchgate.netnih.govmdpi.com This wide spectrum of activity makes the 2-aminothiazole nucleus an attractive and important pharmacophore for the development of new therapeutic agents. scholarsresearchlibrary.comresearchgate.net The presence of this moiety in clinically approved drugs like the antibiotic Cefdinir and the antifungal Abafungin underscores its therapeutic importance. chemicalbook.com
Anticancer Potential and Mechanisms in In Vitro Studies
The 2-aminothiazole scaffold is a foundational component of several clinically applied anticancer drugs, including the kinase inhibitors dasatinib and alpelisib. nih.gov Derivatives of 2-aminothiazole have been extensively investigated for their potential as anticancer agents, demonstrating potent and selective inhibitory activity against a wide array of human cancer cell lines in laboratory settings. researchgate.netresearchgate.netnih.gov These cell lines span various cancer types, including breast, lung, colon, leukemia, melanoma, and cancers of the central nervous system (CNS), ovaries, and kidneys. researchgate.netnih.gov
In vitro studies have consistently shown that synthetic 2-aminothiazole derivatives can effectively suppress the proliferation of various cancer cells. The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate greater potency. For example, certain novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown significant and selective activity against human lung adenocarcinoma (A549) cells while being non-toxic to normal mouse embryoblast (NIH/3T3) cells. researchgate.netresearchgate.net
| Compound Derivative | Cancer Cell Line | In Vitro Activity (IC50) |
|---|---|---|
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM nih.gov |
| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Lung Adenocarcinoma) | 23.30 ± 0.35 µM researchgate.netresearchgate.net |
| Pyridin-2-yl derivative of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide | C6 (Glioblastoma) | Potent Activity Reported researchgate.net |
| Pyridin-2-yl derivative of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide | A549 (Lung Adenocarcinoma) | Potent Activity Reported researchgate.net |
The anticancer effects of 2-aminothiazole derivatives are attributed to their ability to interfere with multiple crucial cellular processes and signaling pathways that are often dysregulated in cancer.
Inhibition of Kinases: A primary mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are key regulators of cell signaling. They have been shown to inhibit tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a major transducer of signals for angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov Additionally, they can inhibit serine/threonine kinases and lipid kinases like Phosphoinositide 3-kinases (PI3K), which are central to pathways controlling cell growth, proliferation, and survival. nih.govnih.gov
Disruption of Microtubules: Some 2-aminothiazole derivatives function as tubulin inhibitors. chemicalbook.com They target the colchicine binding site on tubulin, disrupting the dynamics of microtubules, which are essential for cell division (mitosis). This interference leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death). chemicalbook.com
Epigenetic Modulation: These compounds can also act as inhibitors of histone acetyltransferase (HAT) and histone deacetylase (HDAC) enzymes. chemicalbook.com By modulating histone acetylation, they can alter gene expression, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. chemicalbook.com
Induction of Apoptosis: A common outcome of the various mechanisms described above is the induction of apoptosis. Studies have confirmed that 2-aminothiazole derivatives can initiate apoptosis through the activation of key executioner enzymes like Caspase-3/7, providing a direct mechanism for their cytotoxic effects on cancer cells. researchgate.net
Antimicrobial Activity Profile
In addition to their anticancer properties, 2-aminothiazole derivatives are recognized for their significant antimicrobial activities. scholarsresearchlibrary.commdpi.com The rise of drug-resistant bacterial and fungal infections has created an urgent need for new antimicrobial agents, and the 2-aminothiazole scaffold has emerged as a promising starting point for the development of such drugs. researchgate.net Various synthetic derivatives have been tested in vitro, demonstrating efficacy against a range of pathogenic microorganisms. researchgate.netjocpr.com
Derivatives of 2-aminothiazole have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net Their effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. Studies have demonstrated that certain derivatives can be more potent than conventional antibiotics like ampicillin and streptomycin against specific bacterial strains, including resistant ones such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comnih.gov
| Compound Class/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reported Efficacy |
|---|---|---|---|
| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Bacillus cereus, MRSA | Escherichia coli, Pseudomonas aeruginosa | Some derivatives showed higher potency than ampicillin and streptomycin against tested strains. nih.govmdpi.com |
| Thiazolyl-thiourea derivatives | Staphylococcus aureus, Staphylococcus epidermidis | - | Halogenated derivatives showed promising efficacy with MIC values ranging from 4 to 16 µg/mL. mdpi.comnih.gov |
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Staphylococcus aureus, Micrococcus flavus | Escherichia coli, Enterobacter cloacae | Activity exceeded reference drugs by 10-50 fold, with MICs as low as 0.004 mg/mL. nih.gov |
The antimicrobial spectrum of 2-aminothiazole derivatives also extends to antifungal activity. mdpi.com These compounds have been evaluated against clinically relevant fungal pathogens, such as Candida albicans, a common cause of opportunistic infections, and Aspergillus niger, a species of mold. researchgate.net Docking studies suggest that one mechanism of antifungal action may involve the inhibition of lanosterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a critical component of fungal cell membranes. mdpi.comnih.gov
| Compound Class/Derivative | Fungal Strain | Reported Efficacy (MIC) |
|---|---|---|
| Various synthesized 2-aminothiazole derivatives | Candida albicans | Activity demonstrated in vitro. researchgate.net |
| Various synthesized 2-aminothiazole derivatives | Aspergillus niger | Activity demonstrated in vitro. researchgate.net |
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Trichoderma viride, Aspergillus fumigatus, Candida albicans | Good to excellent activity, with MICs in the range of 0.004-0.06 mg/mL. nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis
Although direct studies on the antitubercular activity of 5-Methyl-4-m-tolylthiazol-2-ylamine against Mycobacterium tuberculosis have not been reported, the 2-aminothiazole scaffold is a well-established pharmacophore in the development of novel antitubercular agents. Research into this class of compounds has demonstrated that structural modifications at the C4 and N2 positions of the thiazole ring significantly influence their antimycobacterial potency.
Studies on a series of 2-aminothiazole analogues have revealed that the introduction of various substituents can lead to compounds with potent activity against M. tuberculosis. For instance, some derivatives have achieved sub-micromolar minimum inhibitory concentrations (MICs). The general structure-activity relationship (SAR) suggests that the nature of the aryl group at the C4 position and the substituent on the 2-amino group are critical for activity. While specific data for the m-tolyl group at the C4 position is not available, the presence of an aryl group is a common feature in many active 2-aminothiazole-based antitubercular agents.
| Compound Derivative | Substitution Pattern | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| General 2-Aminothiazole Scaffold | Varied substitutions at C4 and N2 | Potency up to sub-micromolar range |
Anti-Inflammatory and Analgesic Effects in Preclinical Models
Preclinical studies on derivatives closely related to this compound suggest potential anti-inflammatory and analgesic properties. The thiazole nucleus is a key component in various compounds exhibiting these effects.
Investigations into a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have demonstrated significant anti-inflammatory and analgesic activities in in vivo models. These effects are believed to be mediated, at least in part, through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX) frontiersin.org. The structural similarity of the 4-aryl-2-aminothiazole core suggests that this compound could exhibit a comparable pharmacological profile.
Cyclooxygenase (COX) Inhibition Studies (COX-1 and COX-2)
The anti-inflammatory actions of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX enzymes. Studies on various 2-aminothiazole derivatives have explored their potential as COX inhibitors. For instance, a series of new 2-aminothiazole derivatives were found to have inhibitory effects against both COX-1 and COX-2 enzymes, with IC50 values in the micromolar and sub-micromolar ranges, respectively rsc.org. The selectivity for COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.
A review of thiazole and thiazolidinone derivatives as COX/LOX inhibitors highlights that the introduction of a methyl group at position 5 of the thiazole ring can lead to compounds with selective COX-1 inhibitory activity nih.gov. This suggests that this compound might exhibit some level of COX inhibition, potentially with a degree of selectivity.
| Compound Series | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| New 2-aminothiazole derivatives | 1.00–6.34 μM | 0.09–0.71 μM | Varies |
Lipoxygenase (LOX) Enzyme Inhibition
In addition to COX inhibition, the modulation of the lipoxygenase (LOX) pathway is another important mechanism for controlling inflammation. Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct 5-LOX inhibitors nih.gov. One of the most potent compounds in a studied series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, demonstrated significant 5-LOX inhibition with an IC50 value of 127 nM nih.gov. However, another study on 5-methylthiazole-thiazolidinone conjugates found that while they were active against COX-1, they failed to show remarkable LOX inhibition nih.gov. This suggests that the substitution pattern on the thiazole ring is crucial for LOX inhibitory activity.
Enzyme Inhibition and Receptor Modulation Studies
The 2-aminothiazole scaffold has been explored for its interaction with a variety of enzymes and receptors, indicating a broad potential for pharmacological modulation.
Kinase Inhibition
Several studies have highlighted the potential of 2-aminothiazole derivatives as kinase inhibitors, which are crucial targets in cancer therapy and other diseases. A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and shown to exhibit inhibitory activity against Rho-associated kinase (ROCK) II, with the most potent compound having an IC50 value of 20 nM nih.gov.
Furthermore, derivatives of 4-(thiazol-5-yl)pyrimidine-2-amine have been identified as potent inhibitors of Aurora kinases A and B, which play a critical role in cell cycle regulation nih.gov. The structural features of these active compounds, particularly the presence of an N-phenyl group on the 2-amino position of the pyrimidine ring, which is attached to a thiazole, suggest that the broader class of aryl-substituted 2-aminothiazoles may have kinase inhibitory potential.
Phosphodiesterase Type 5 (PDE5) Regulation
Recent research has explored the role of 2-aminothiazole derivatives as regulators of phosphodiesterase type 5 (PDE5), an enzyme primarily known for its role in erectile dysfunction and pulmonary hypertension. A novel series of 2-aminothiazole derivatives were designed and evaluated for their PDE5 activity. Interestingly, some compounds in this series were found to be potent inhibitors of PDE5, with some achieving 100% inhibition at a concentration of 10 μM rsc.orgnih.gov. These findings suggest that the 2-aminothiazole scaffold can be a valuable template for the development of new PDE5 modulators. The specific impact of the 5-methyl and 4-m-tolyl substitutions on this activity would require further investigation.
| Compound Series | Concentration | % PDE5 Inhibition |
|---|---|---|
| New 2-aminothiazole derivatives (e.g., 23a, 23c) | 10 μM | 100% |
Other Relevant Enzyme Targets
The 2-aminothiazole scaffold has been identified as a versatile pharmacophore, demonstrating inhibitory activity against a wide array of enzyme targets crucial in various pathological conditions. mdpi.comnih.gov Beyond the more commonly studied kinases, research has revealed that derivatives of 2-aminothiazole can modulate the function of several other important enzymes.
These compounds have shown inhibitory potential against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Additionally, they have been found to target receptor tyrosine kinases such as VEGFR-2 and Tie-2, both of which are pivotal in the process of angiogenesis. nih.gov The PI3K/mTOR pathway, a critical signaling cascade in cancer, has also been identified as a target for 2-aminothiazole derivatives. nih.gov
Further investigations have demonstrated the activity of these compounds against a range of other enzymes, including:
Akt (Protein Kinase B) nih.gov
ALK/TGF-β type I receptor kinase nih.gov
Histone Deacetylases (HDACs) nih.gov
B-RAF, Src, and Abl kinases nih.gov
Tubulin polymerase nih.gov
Topoisomerase IV nih.gov
NF-κβ nih.gov
Carbonic anhydrase nih.gov
Sphingosine kinase nih.gov
Traf2- and Nck-interacting kinase (TNIK) nih.gov
GMP synthetase nih.gov
Inducible nitric oxide synthase (iNOS) nih.gov
This broad spectrum of enzymatic inhibition underscores the therapeutic potential of 2-aminothiazole derivatives across different diseases, from cancer to inflammatory conditions. nih.gov
Structure-Activity Relationship (SAR) Studies of 2-Aminothiazole Derivatives
The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole and associated aromatic rings. nih.govnih.gov Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the structural requirements for enhanced potency and selectivity. nih.govacs.org
The substitution pattern on the aromatic moieties of 2-aminothiazole derivatives plays a critical role in determining their biological efficacy. For instance, in a series of anticancer agents, it was observed that a meta-halogen substituent on the phenyl ring conferred greater antitumor activity compared to a meta-methyl group. nih.gov The specific position of chloro-substitution on the phenyl ring also impacted activity, with the order of potency being m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov
In other studies, the presence of trimethoxy groups on the A-ring of the structure was found to be crucial for in vitro activity. nih.gov For certain combretastatin analogs with a 2-amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)-5-aryl thiazole structure, an ethoxy group at the para-position of the C5-aryl ring resulted in the most active compound. nih.gov Furthermore, the introduction of aromatic substituents has been shown to improve antitumor activity more effectively than alkyl substituents like methyl or ethyl carboxylate groups. nih.gov In the context of antitubercular agents, modifying the naturally occurring antibiotic thiolactomycin to a 2-aminothiazole-4-carboxylate scaffold has yielded compounds with significant activity against Mycobacterium tuberculosis. nih.govplos.org
The following table summarizes the influence of various aromatic substituents on the biological activity of 2-aminothiazole derivatives based on several research findings.
| Compound Series | Aromatic Substituent | Position | Effect on Biological Activity |
| Anticancer agents | Halogen (e.g., Cl) | meta on phenyl ring | Increased antitumor activity compared to methyl |
| Anticancer agents | Chloro | m-Cl > 3,4-Cl2 > 2,4-Cl2 | Varied potency based on position |
| Tubulin inhibitors | Trimethoxy | A-ring | Critical for in vitro activity |
| Combretastatin analogs | Ethoxy | para on C5-aryl ring | Most active in the series |
| Antitumor agents | Aromatic substitution | General | Improved activity over aliphatic substitution |
| Antitubercular agents | Benzyl | 5-position | High activity against M. tuberculosis H37Rv |
In some series of compounds designed as antitumor agents, the incorporation of a methyl group at either the C4 or C5 position of the thiazole core led to a decrease in potency. nih.gov Similarly, the replacement of a methyl unit with a bromo group at the C5-position resulted in compounds with IC50 values in the micromolar range, suggesting that a small alkyl group at this position may not be optimal for this particular class of compounds. nih.gov
Conversely, in the context of inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately-sized substituents at both the 4- and 5-positions of the 2-aminothiazole ring was found to improve inhibitory activity and selectivity. nih.gov Specifically, compounds such as 5-(1-methyl)ethyl-4-methylthiazol-2-ylamine and 5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine demonstrated selectivity for iNOS. nih.gov This indicates that for certain enzyme targets, substitution at the 5-position, including with methyl-containing groups, can be beneficial.
The table below illustrates the differential impact of the 5-methyl group on the activity of 2-aminothiazole derivatives.
| Compound Series | Biological Target | Impact of 5-Methyl Group | Observed Effect |
| Antitumor agents | Cancer cell lines | Negative | Decreased potency |
| iNOS inhibitors | Inducible nitric oxide synthase | Positive (with appropriate 4-substituent) | Improved inhibitory activity and selectivity |
Based on the accumulated Structure-Activity Relationship (SAR) data, several rational design principles have been established to guide the development of novel 2-aminothiazole derivatives with enhanced biological activity. A key principle is the strategic manipulation of substituents on the aromatic rings. For example, the introduction of electron-withdrawing groups, such as halogens, at specific positions on a phenyl ring can significantly enhance antitumor potency. nih.gov
Another important design consideration is the nature of the substituent at the 5-position of the thiazole ring. While in some cases, substitution at this position can be detrimental to activity, in others it can be exploited to improve potency and selectivity, as seen with iNOS inhibitors. nih.govnih.gov The modification of existing antibiotics to incorporate the 2-aminothiazole-4-carboxylate scaffold has also emerged as a promising strategy for developing new antitubercular agents. plos.org Furthermore, the replacement of an aromatic acyl side chain with a nonaromatic amino acyl side chain has been shown to improve aqueous solubility and reduce protein binding in certain CDK2/cycE inhibitors. nih.gov
Computational Chemistry and In Silico Approaches
Computational methods are integral to the discovery and development of 2-aminothiazole derivatives, providing insights into their structure-activity relationships (SAR) and potential biological targets. While specific in silico studies on this compound were not identified, the general approaches applied to this class of compounds are well-documented.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. For 2-aminothiazole derivatives, docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent and selective inhibitors.
For example, in the context of anticancer research, molecular docking has been used to simulate the interaction of 2-aminothiazole derivatives with the ATP-binding site of various kinases, such as Aurora kinases, which are crucial for cell cycle regulation. nih.gov These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. Similarly, in the development of antimicrobial agents, docking studies have been employed to model the binding of 2-aminothiazole derivatives to essential bacterial enzymes. mdpi.com
Table 1: Representative Molecular Docking Studies on 2-Aminothiazole Derivatives
| Derivative Class | Protein Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| 2-Amino-4-phenylthiazoles | Aurora Kinase | Anticancer | Identified selective binding as ATP competitive inhibitors. nih.gov |
| 5-Benzyliden-2-imino-thiazolidinones | E. coli MurB | Antibacterial | Elucidated the potential mechanism of antibacterial activity. mdpi.com |
| Thiazolyl-thiadiazoles | Not Specified | Anticonvulsant | Guided the design of derivatives with improved activity. |
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. This model can then be used as a query in virtual screening to search large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.
For the 2-aminothiazole scaffold, pharmacophore models have been developed based on known active compounds to guide the discovery of new derivatives with enhanced potency and selectivity. nih.govnih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for target interaction. Virtual screening campaigns based on these pharmacophores have successfully identified novel hit compounds for various therapeutic targets.
Analysis of Scaffold Promiscuity in High-Throughput Screening
The 2-aminothiazole scaffold, while being a "privileged structure," has also been identified as a potential source of promiscuous compounds in high-throughput screening (HTS). acs.orgnih.gov Promiscuous compounds, often referred to as "frequent hitters," are molecules that show activity in a wide range of unrelated assays, which can be a result of non-specific interactions rather than specific binding to the intended target. acs.orgnih.gov
This promiscuity can arise from several factors, including chemical reactivity, aggregation, or interference with the assay technology. researchgate.net The 2-aminothiazole core has been associated with pan-assay interference compounds (PAINS), which are chemical structures known to produce false-positive results in HTS campaigns. researchgate.netnih.govwikipedia.org PAINS often contain reactive functional groups that can covalently modify proteins or interfere with assay readouts through various mechanisms. wikipedia.org
The identification of the 2-aminothiazole scaffold as a potential PAINS has led to the development of computational filters to flag these compounds in screening libraries. acs.orgnih.gov However, it is important to note that not all 2-aminothiazole derivatives are promiscuous, and this scaffold is present in several marketed drugs. researchgate.net Therefore, careful experimental validation is crucial to distinguish between true hits and frequent hitters. Studies have shown that while some 2-aminothiazoles behave as frequent hitters, others can be optimized into valuable lead compounds. acs.orgnih.govresearchgate.net
Future Perspectives and Research Trajectories for 5 Methyl 4 M Tolylthiazol 2 Ylamine
Unexplored Therapeutic Areas and Niche Applications
The thiazole (B1198619) nucleus is a versatile scaffold associated with a multitude of biological activities. researchgate.netresearchgate.net This suggests that the therapeutic potential of 5-Methyl-4-m-tolylthiazol-2-ylamine may extend into several unexplored areas.
Potential Therapeutic Areas for Investigation:
Oncology: 2-Aminothiazole (B372263) derivatives are integral to approved anticancer drugs like Dasatinib and Alpelisib and have shown potent activity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia. nih.gov Future research could involve screening this compound against various cancer cell lines and investigating its mechanism of action, which could involve the inhibition of key enzymes like kinases (e.g., Aurora kinase, PI3K/mTOR) or interference with cell cycle progression. nih.govnih.govnih.gov
Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. acs.org Thiazole derivatives have demonstrated significant potential in this area. researchgate.netresearchgate.net this compound could be evaluated for its efficacy against drug-resistant bacterial and fungal strains.
Neurodegenerative and CNS Disorders: Thiazole-containing compounds are being investigated for various central nervous system (CNS) disorders. researchgate.net For instance, certain thiazole derivatives act as monoamine oxidase B (MAO-B) inhibitors, which is a target in Parkinson's disease. wikipedia.org The lipophilic nature of the tolyl group in this compound might facilitate blood-brain barrier penetration, making it a candidate for CNS-related applications, including Alzheimer's disease, by targeting enzymes like cholinesterases. academie-sciences.fracademie-sciences.fr
Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of thiazoles are well-documented. researchgate.netnih.gov Research could explore the potential of this compound in modulating inflammatory pathways, which could be relevant for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Niche Agricultural Applications: Beyond human medicine, thiazole derivatives are used in agriculture as fungicides and pesticides. researchgate.net The biological activity of this compound could be screened for potential use in crop protection.
Strategies for Lead Optimization and Compound Development
Once a promising biological activity is identified for this compound, it would serve as a "hit" or "lead" compound for further development. Lead optimization is a critical process in drug discovery that aims to enhance the desirable properties of a compound while minimizing undesirable ones. danaher.compatsnap.com
Key Optimization Strategies:
Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure to understand which parts of the molecule are crucial for its biological activity. patsnap.com For this compound, this would involve creating analogues by altering the substituents on the thiazole ring and the tolyl group. For example, the position of the methyl group on the tolyl ring could be varied (ortho, meta, para), or it could be replaced with other functional groups (e.g., halogens, methoxy (B1213986) groups) to probe the effect on activity. academie-sciences.frnih.gov
Improving Pharmacokinetic Properties (ADMET): A potent compound is not a viable drug unless it has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. danaher.com Optimization would focus on modifying the structure to improve solubility, metabolic stability, and cell permeability. Computational tools and in vitro assays are essential in this phase to predict and test these properties. nih.govdanaher.com
Structure-Based Drug Design: If the biological target of the compound is known, structure-based design can be employed. patsnap.com This involves using techniques like X-ray crystallography and molecular docking to visualize how the compound binds to its target. This information allows for rational design of more potent and selective analogues. nih.govtmu.edu.tw
| Parameter | Potential Modification on this compound | Objective |
| Potency | Modify substituents on the tolyl ring (e.g., add electron-withdrawing or donating groups). | Enhance binding affinity to the biological target. |
| Selectivity | Alter the size and shape of the tolyl group to exploit differences in the binding sites of related targets. | Minimize off-target effects and potential side effects. |
| Solubility | Introduce polar functional groups to the tolyl moiety or the thiazole ring. | Improve absorption and bioavailability. |
| Metabolic Stability | Block metabolically liable sites, for instance, by replacing a hydrogen atom with a fluorine atom. | Increase the half-life of the compound in the body. |
Addressing Challenges in 2-Aminothiazole Drug Discovery
While the 2-aminothiazole scaffold is considered privileged, it is not without its challenges in the drug discovery process. nih.gov
Pan-Assay Interference Compounds (PAINS): 2-Aminothiazoles are known to be frequent hitters in high-throughput screening campaigns, sometimes acting as pan-assay interference compounds (PAINS). researchgate.net This means they can show activity in a wide variety of assays through non-specific mechanisms, leading to false positives. It is crucial to use orthogonal assays (different experimental methods) to confirm that the observed activity is genuine and specific to the intended target.
Toxicity and Metabolism: The 2-aminothiazole ring can sometimes be metabolized into reactive intermediates that are toxic. nih.govresearchgate.net This is often associated with the unsubstituted C4 and C5 positions of the thiazole ring. researchgate.net However, a key structural feature of this compound is that both the C4 and C5 positions are substituted (with a tolyl and a methyl group, respectively). This substitution may block the metabolic pathway that leads to toxic byproducts, potentially making it a safer starting point for drug design. researchgate.net
Potential for Hybridization and Combination with Other Bioactive Scaffolds
A modern strategy in drug design is the creation of hybrid molecules, where two or more different pharmacophores (bioactive scaffolds) are combined into a single molecule. researchgate.netresearchgate.net This can lead to compounds with dual or synergistic modes of action, improved potency, and a better resistance profile.
The 2-aminothiazole core is an excellent candidate for this approach. researchgate.netnih.gov Researchers have successfully created hybrids of 2-aminothiazoles with other heterocyclic systems like coumarins, piperazines, and benzofuroxans. nih.gov
Potential Hybridization Strategies for this compound:
Coupling with Kinase Inhibitor Scaffolds: Given the role of 2-aminothiazoles in kinase inhibitors like Dasatinib, a hybrid could be designed that combines this compound with another known kinase-binding fragment to create a dual-target inhibitor. nih.gov
Combination with DNA-Interacting Moieties: For anticancer applications, the compound could be linked to a molecule known to interact with DNA, potentially leading to a synergistic cytotoxic effect.
Emerging Research Directions in Thiazole Medicinal Chemistry
The field of thiazole medicinal chemistry is continuously evolving, with researchers exploring new applications and synthetic methodologies. eurekaselect.comresearcher.life
Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly ("green") methods for synthesizing chemical compounds. researcher.lifenih.gov Future work on this compound and its analogues could focus on using sustainable techniques like microwave-assisted synthesis or employing green catalysts and solvents, which offer advantages in terms of efficiency and reduced environmental impact. researcher.lifenih.gov
Development of Novel Materials: Thiazole derivatives have applications beyond pharmaceuticals, including in the development of organic materials and dyes. researchgate.neteurekaselect.com The specific properties of this compound could be investigated for potential use in materials science.
Advanced Biological Probes: The 2-aminothiazole scaffold can be functionalized to create chemical probes for studying biological processes. By attaching fluorescent tags or reactive groups, derivatives of this compound could be developed to visualize and understand the role of specific biological targets in health and disease.
Q & A
Q. Advanced Research
- Electron-withdrawing groups (e.g., nitro, halogens) on the m-tolyl ring enhance antimicrobial potency by increasing membrane permeability .
- Bulkier substituents at C2-amine (e.g., benzimidazole) improve anticancer activity via kinase inhibition .
Activity is evaluated using MIC assays (for antimicrobials) or IC₅₀ values (for cytotoxicity), with SAR models guiding rational design .
What analytical methods resolve discrepancies in reported bioactivity data for thiazole derivatives?
Advanced Research
Contradictions arise from variations in:
- Purity : HRMS and HPLC (≥95% purity) ensure compound integrity .
- Assay conditions : Standardize protocols (e.g., broth microdilution for MICs) and control solvent effects (DMSO ≤1% v/v) .
- Cell lines : Use ATCC-validated lines and replicate experiments ≥3 times .
How can computational modeling guide the design of this compound-based inhibitors?
Q. Advanced Research
- Docking studies : Identify binding poses in target proteins (e.g., COX-2 or CDK1) using AutoDock Vina .
- QSAR models : Correlate logP, polar surface area, and H-bond donors with activity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
What methodologies ensure reproducibility in synthesizing and testing this compound analogs?
Q. Advanced Research
- Detailed protocols : Report exact molar ratios, solvent grades, and purification steps (e.g., recrystallization from DMF/acetic acid) .
- Chemical metadata : Document CAS numbers, supplier purity (e.g., Sigma-Aldrich ≥98%), and storage conditions (e.g., −20°C under argon) .
- Open data : Share crystallographic data (CCDC deposition) and raw spectra .
How are stability and degradation profiles of this compound assessed under physiological conditions?
Q. Advanced Research
- Forced degradation studies : Expose compounds to heat (40–60°C), UV light, and pH extremes (1–13) .
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of thiazole ring) .
- Pharmacokinetic assays : Measure plasma stability using LC-MS/MS in rodent models .
What are the challenges in scaling up this compound synthesis for preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
